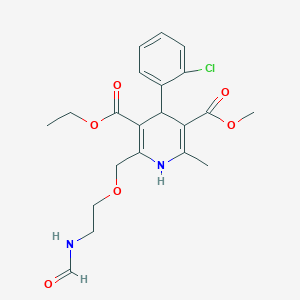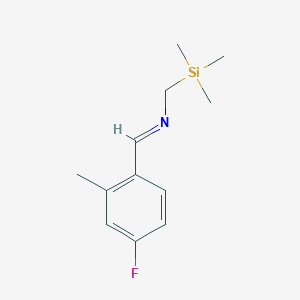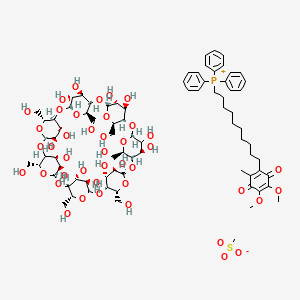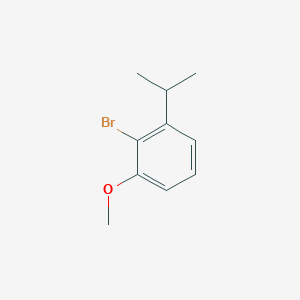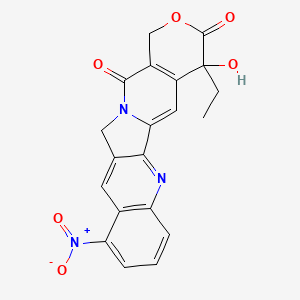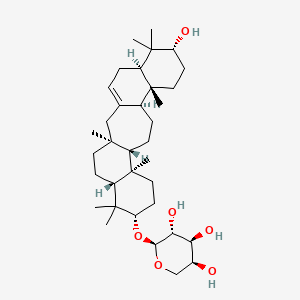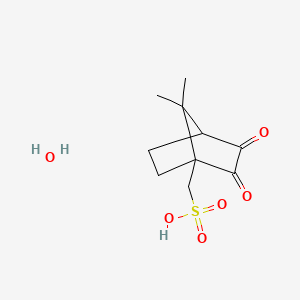
Camphorquinone-10-sulfonic Acid Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camphorquinone-10-sulfonic acid hydrate is a crystalline, water-soluble reagent known for its utility in the specific, reversible modification of the guanidino groups of arginine residues. This compound is particularly suitable for use with small arginine-containing molecules due to the convenient handle provided by the sulfonic acid group for analytical and preparative separation of products .
Preparation Methods
Camphorquinone-10-sulfonic acid hydrate is synthesized by the action of selenous acid on camphor-10-sulfonic acid. Another method involves the preparation of camphorquinone-10-sulfonylnorleucine either from the sulfonic acid via the sulfonyl chloride or by selenous acid oxidation of camphor-10-sulfonylnorleucine . These methods are useful for the specific, reversible modification of the guanidino groups of arginine residues.
Chemical Reactions Analysis
Camphorquinone-10-sulfonic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using selenous acid.
Substitution: It can form adducts with the guanidino group of arginine residues, which are stable to 0.5 M hydroxylamine solutions at pH 7 but cleaved by incubation with 0.2 M o-phenylenediamine at pH 8-9
Hydrolysis: Hydrolysates of modified proteins can be analyzed for norleucine to determine the extent of arginine modification.
Scientific Research Applications
Camphorquinone-10-sulfonic acid hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of camphorquinone-10-sulfonic acid hydrate involves its interaction with the guanidino groups of arginine residues. The compound forms stable adducts with these groups, which can be cleaved under specific conditions (e.g., incubation with o-phenylenediamine at pH 8-9) . This reversible modification allows for the specific targeting and analysis of arginine residues in peptides and proteins.
Comparison with Similar Compounds
Camphorquinone-10-sulfonic acid hydrate is unique due to its specific, reversible modification of arginine residues. Similar compounds include:
Cyclohexanedione: Adds to the guanidino group of arginine to yield a derivative that is subject to cleavage by hydroxylamine.
Camphorquinone-10-sulfonylnorleucine: Prepared from camphor-10-sulfonic acid and used for similar applications.
Camphor-10-sulfonic acid: A precursor in the synthesis of this compound.
These compounds share some functional similarities but differ in their specific applications and stability under various conditions.
Properties
IUPAC Name |
(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6H,3-5H2,1-2H3,(H,13,14,15);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGBEDZBQAKLIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-61-7 |
Source


|
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-1-naphthonitrile](/img/structure/B13403324.png)

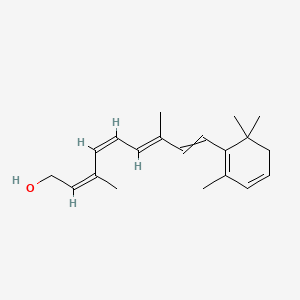

![1-(3,5-Dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-ethanone Hydrochloride](/img/structure/B13403347.png)

